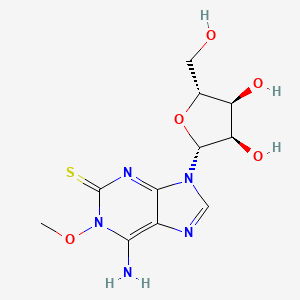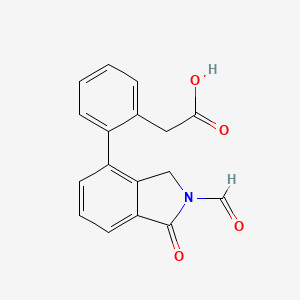
N-Phenyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is a compound that features an imidazole ring and a phenylamino group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form imidazol-5-ones . This reaction can be carried out efficiently with high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The phenylamino group can be reduced to form different derivatives.
Substitution: Both the imidazole ring and the phenylamino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while reduction of the phenylamino group can yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the phenylamino group can interact with proteins and enzymes. These interactions can modulate various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid that contains an imidazole ring.
Aniline: A compound with a phenylamino group.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is unique due to the combination of the imidazole ring and the phenylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
CAS-Nummer |
90146-80-8 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2S)-2-anilino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)11(6-10-7-13-8-14-10)15-9-4-2-1-3-5-9/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
JYOZNNLCUAEXSE-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(CC2=CN=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


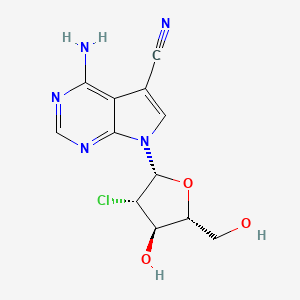
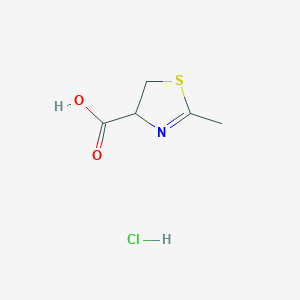
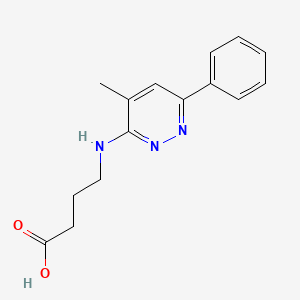
![N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B15216744.png)

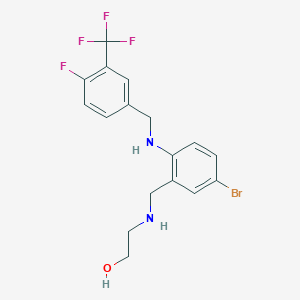
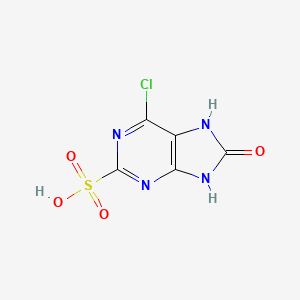
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
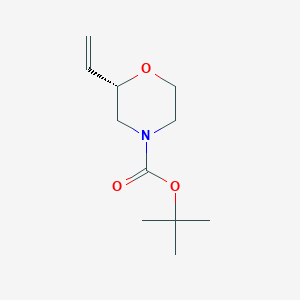
![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
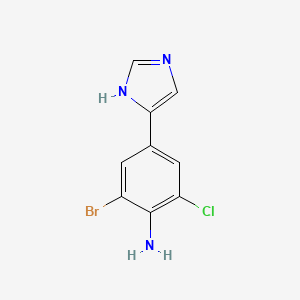
![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
